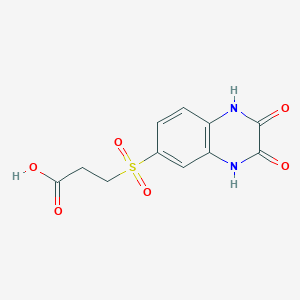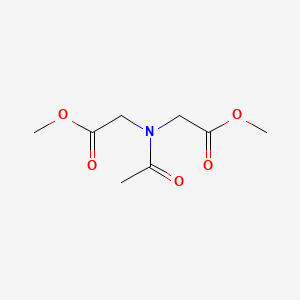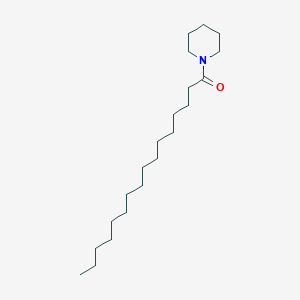![molecular formula C15H14N4OS B1596707 4-Methyl-2-[3-(1H-Pyrrol-1-yl)phenyl]-1,3-thiazol-5-carbohydrazid CAS No. 262589-42-4](/img/structure/B1596707.png)
4-Methyl-2-[3-(1H-Pyrrol-1-yl)phenyl]-1,3-thiazol-5-carbohydrazid
Übersicht
Beschreibung
The compound “4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a thiazole ring, and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . The pyrrole, phenyl, and thiazole rings are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the pyrrole ring is known to undergo reactions such as halogenation, acylation, and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Wirkmechanismus
Target of Action
The primary targets of 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the bacterial cell’s metabolic processes .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl ACP Reductase enzyme . It also impacts the folate metabolism pathway by inhibiting the DHFR enzyme . The inhibition of these pathways disrupts bacterial growth and proliferation .
Pharmacokinetics
The compound’s pronounced docking properties and biological activity suggest potential bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. The majority of the synthesized molecules exhibited appreciable action against DHFR and Enoyl ACP Reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPTC in lab experiments is its potential as a lead compound for drug development. MPTC has shown promising results in vitro, and it could be further developed into a drug that targets cancer cells or neurodegenerative disorders. Another advantage is its potential use as an antibacterial and antifungal agent. However, there are also limitations to using MPTC in lab experiments. One limitation is its complex synthesis method, which can be time-consuming and costly. Another limitation is the lack of in vivo studies, which are needed to determine the safety and efficacy of MPTC in animals and humans.
Zukünftige Richtungen
There are many future directions for research on MPTC. One direction is the development of new drugs that target cancer cells or neurodegenerative disorders. MPTC has shown promising results in vitro, and it could be further developed into a drug that is safe and effective for use in humans. Another direction is the study of the mechanism of action of MPTC. Further research is needed to understand how MPTC works at the molecular level. Finally, there is a need for in vivo studies to determine the safety and efficacy of MPTC in animals and humans.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Das Thiazolcarbohydrazid-Gerüst ist bekannt für seine antibakteriellen Eigenschaften. Diese Verbindung, mit ihren Pyrrol-1-yl- und Thiazolgruppen, könnte möglicherweise das Bakterienwachstum hemmen, indem sie essentielle Enzyme angreift oder die Zellwandsynthese stört. Die Forschung könnte ihre Wirksamkeit gegen eine Reihe von pathogenen Bakterien untersuchen, insbesondere gegen Stämme, die Resistenzen gegen gängige Antibiotika entwickelt haben .
Antituberkuloses Potenzial
Angesichts des dringenden Bedarfs an neuen Antituberkulosemitteln legt die Struktur dieser Verbindung nahe, dass sie gegen Mycobacterium tuberculosis wirksam sein könnte. Ihr möglicher Mechanismus könnte die Hemmung der Mycolsäure-Synthese umfassen, die für die Zellwandintegrität des Bakteriums entscheidend ist .
Antifungal-Anwendungen
Pilzinfektionen stellen aufgrund begrenzter therapeutischer Möglichkeiten eine große Herausforderung dar. Der molekulare Rahmen der Verbindung könnte auf seine Fähigkeit untersucht werden, die Integrität der Pilzzellmembran zu stören oder kritische Enzyme innerhalb des Ergosterol-Biosynthesewegs zu hemmen .
Antikrebs-Eigenschaften
Das Vorhandensein einer Pyrrol-1-yl-Einheit in der Struktur der Verbindung deutet auf eine Möglichkeit für eine Antikrebsaktivität hin. Sie könnte auf ihre Fähigkeit untersucht werden, Apoptose in Krebszellen zu induzieren oder als potenzieller Inhibitor von onkogenen Signalwegen zu dienen. Die Wirksamkeit der Verbindung könnte an verschiedenen Krebszelllinien getestet werden, um ihr Wirkungsspektrum zu bestimmen .
Antioxidative Wirkungen
Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, und Antioxidantien sind entscheidend, um diese Auswirkungen zu mindern. Die Verbindung könnte auf ihre Fähigkeit zur Radikalfänger-Aktivität untersucht werden, was möglicherweise zur Vorbeugung oxidativer Stress-bedingter Erkrankungen beiträgt .
Anti-inflammatorische Anwendungen
Entzündungen sind ein gemeinsamer Weg bei vielen Krankheiten. Die strukturellen Merkmale der Verbindung deuten darauf hin, dass sie entzündungshemmende Wirkungen haben könnte, indem sie pro-inflammatorische Zytokine hemmen oder die Immunantwort modulieren. Dies könnte besonders bei chronisch entzündlichen Erkrankungen von Vorteil sein .
Antivirale Aktivität
Die Suche nach neuen antiviralen Wirkstoffen ist im Gange, insbesondere angesichts aufkommender viraler Bedrohungen. Die einzigartige Struktur der Verbindung könnte auf ihr Potenzial untersucht werden, den viralen Eintritt oder die Replikation in Wirtszellen zu hemmen. Studien könnten sich auf Viren konzentrieren, für die es keine wirksamen Behandlungen oder Impfstoffe gibt .
Neuroprotektives Potenzial
Neurodegenerative Erkrankungen sind ein wachsendes Problem, und Verbindungen mit neuroprotektiven Eigenschaften sind gefragt. Die Verbindung könnte auf ihre Fähigkeit untersucht werden, Neuronen vor toxischen Schäden zu schützen, möglicherweise durch die Modulation neurotropher Faktoren oder anti-apoptotischer Pfade .
Eigenschaften
IUPAC Name |
4-methyl-2-(3-pyrrol-1-ylphenyl)-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-13(14(20)18-16)21-15(17-10)11-5-4-6-12(9-11)19-7-2-3-8-19/h2-9H,16H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZXMTZEJLKBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)N3C=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372516 | |
| Record name | 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262589-42-4 | |
| Record name | 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)




![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)